

# Ethyl 4-(5-formyl-2-furyl)benzoate molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 4-(5-formyl-2-furyl)benzoate*

Cat. No.: *B090904*

[Get Quote](#)

## A Technical Guide to Ethyl 4-(5-formyl-2-furyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a probable synthetic pathway for **Ethyl 4-(5-formyl-2-furyl)benzoate**, a chemical compound of interest in research and development.

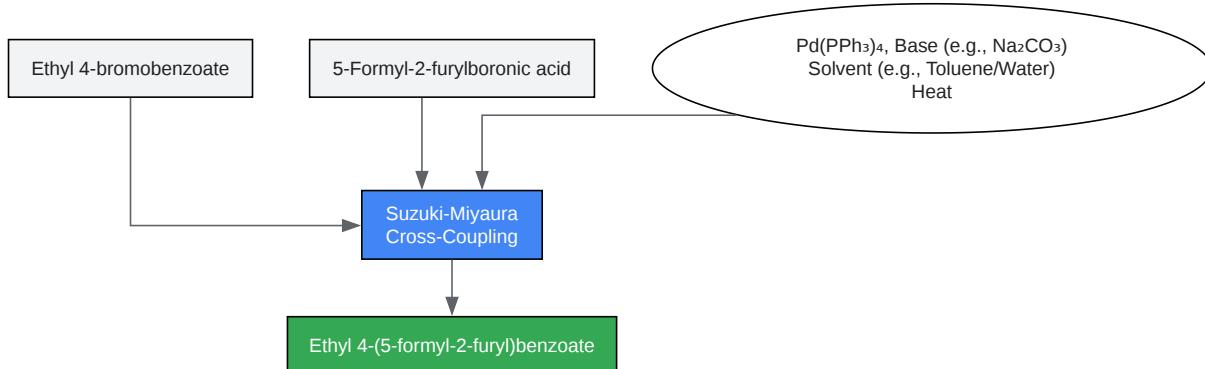
## Molecular Profile

**Ethyl 4-(5-formyl-2-furyl)benzoate** is a bifunctional organic molecule featuring an ethyl benzoate moiety linked to a formyl-substituted furan ring. This structure offers multiple reaction sites, making it a valuable building block in the synthesis of more complex molecules.

The key molecular identifiers and properties of **Ethyl 4-(5-formyl-2-furyl)benzoate** are summarized in the table below for easy reference.

| Property                  | Value                                          |
|---------------------------|------------------------------------------------|
| Molecular Formula         | C <sub>14</sub> H <sub>12</sub> O <sub>4</sub> |
| Molecular Weight          | 244.24 g/mol                                   |
| CAS Number                | 19247-87-1                                     |
| Melting Point             | 113-115 °C                                     |
| Boiling Point (Predicted) | 404.7±40.0 °C                                  |
| Density (Predicted)       | 1.199±0.06 g/cm <sup>3</sup>                   |

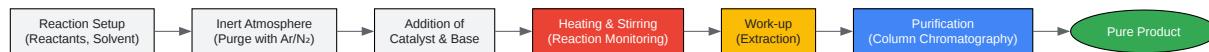
## Experimental Protocol: A Probable Synthetic Route


The synthesis of **Ethyl 4-(5-formyl-2-furyl)benzoate** can likely be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[\[1\]](#)[\[2\]](#) The probable reactants for this synthesis are Ethyl 4-bromobenzoate and 5-formyl-2-furylboronic acid.

- Ethyl 4-bromobenzoate
- 5-Formyl-2-furylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])
- Base (e.g., Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))
- Solvent system (e.g., Toluene/Ethanol/Water mixture)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)
- Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-bromobenzoate and 5-formyl-2-furylboronic acid in the chosen solvent system.

- **Inert Atmosphere:** Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst and Base Addition:** Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.
- **Reaction Conditions:** Heat the mixture to reflux and maintain this temperature with stirring for several hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure **Ethyl 4-(5-formyl-2-furyl)benzoate**.

## Visualizations


The following diagram illustrates the logical workflow of the proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of **Ethyl 4-(5-formyl-2-furyl)benzoate**.



[Click to download full resolution via product page](#)

Caption: Proposed Suzuki-Miyaura synthesis of **Ethyl 4-(5-formyl-2-furyl)benzoate**.

The diagram below outlines the key steps in the experimental procedure, from reaction setup to the isolation of the final product.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of the target compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Ethyl 4-(5-formyl-2-furyl)benzoate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090904#ethyl-4-5-formyl-2-furyl-benzoate-molecular-weight-and-formula>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)